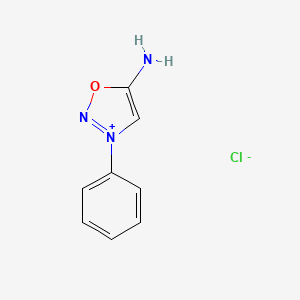
3-Phenylsydnone imine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylsydnone imine monohydrochloride is a heterocyclic compound belonging to the sydnone family. Sydnones are mesoionic compounds known for their unique electronic structures and significant biological activities. The compound is characterized by a phenyl group attached to the sydnone core, which is further modified by an imine group and a hydrochloride moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsydnone imine monohydrochloride typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. A common method includes the use of a mechanochemical approach, such as ball-milling, which avoids the use of organic solvents and purification steps . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale mechanochemical synthesis, leveraging the same principles as laboratory-scale methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenylsydnone imine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Phenylsydnone imine monohydrochloride has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through its mesoionic structure, which allows for unique interactions with biological molecules. It can participate in strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions, enabling the labeling of proteins and nucleic acids. The molecular targets include cyclooctynes and other strained alkyne derivatives .
Comparison with Similar Compounds
Similar Compounds
Sydnone: The parent compound with a keto group instead of an imine group.
Münchnone: Another mesoionic compound with similar reactivity but different electronic properties.
Isomünchnone: A structural isomer of münchnone with distinct reactivity.
Uniqueness
3-Phenylsydnone imine monohydrochloride is unique due to its imine group, which imparts different reactivity and biological activity compared to other sydnones. Its ability to undergo SPSAC reactions makes it particularly valuable in bioorthogonal chemistry .
Properties
CAS No. |
1008-78-2 |
|---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
3-phenyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1 |
InChI Key |
IUMGUFDITNUNQB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


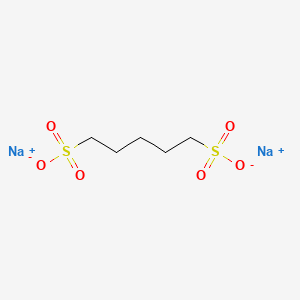
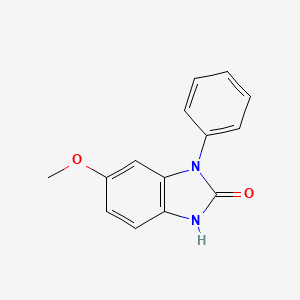
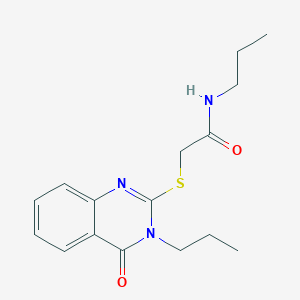

![2-Ethyl-4-{4-[(prop-2-en-1-yl)oxy]phenyl}-2H-1,2,3-triazole](/img/structure/B14160952.png)
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
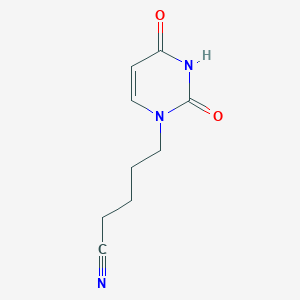

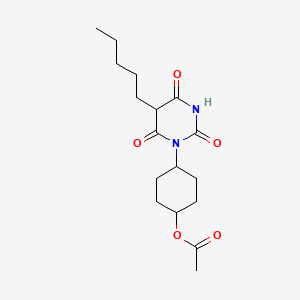


![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
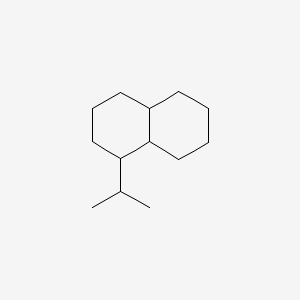
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
